1-[4-(Dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring bonded to a benzyl group with a dimethylamino substituent. This compound is of significant interest in various fields such as medicinal chemistry, biology, and materials science due to its potential biological activities and applications.
This compound is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological properties. The primary source of information regarding this compound can be found in chemical databases like PubChem and BenchChem, which provide detailed descriptions and data on its synthesis and applications .
The synthesis of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
For large-scale production, methods such as continuous flow chemistry can be employed to enhance efficiency and safety. Rigorous quality control measures are implemented to ensure the purity of the compound during industrial synthesis.
The molecular formula of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride is C12H16N4·HCl. The structure features:
1-[4-(Dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride can undergo several types of chemical reactions:
The reactions can produce:
The physical properties of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride include:
The chemical properties include:
Data on melting point and boiling point are not universally available but are essential for practical applications in laboratories.
This compound has potential applications in various scientific fields:
Pyrazole derivatives represent a cornerstone of medicinal chemistry, with their synthetic versatility enabling diverse therapeutic applications. The earliest pyrazole-based drugs emerged in the 1960s–1970s, but significant acceleration occurred in the 21st century with innovations in heterocyclic synthesis. 5-Aminopyrazoles, in particular, gained prominence due to their dual functionality as bioactive agents and synthetic intermediates for nitrogen-fused bicyclic systems like pyrazolo[3,4-d]pyrimidines. These compounds serve as privileged scaffolds in kinase inhibition and antimicrobial therapies [2] [10].
The synthesis of 5-aminopyrazoles via condensation of β-ketonitriles with hydrazines (Scheme 1) became a pivotal method, allowing regioselective access to diverse derivatives. This reaction typically proceeds through hydrazone intermediates that undergo cyclization, exemplified by the synthesis of trifluoromethyl-substituted pyrazoles with antibacterial properties [2]. Landmark developments include:
Table 1: Key Milestones in 5-Aminopyrazole Medicinal Chemistry
Year | Development | Therapeutic Area |
---|---|---|
1964 | First comprehensive reviews on pyrazole chemistry published | Foundational synthesis |
2000s | AZD1152 enters clinical trials as Aurora B kinase inhibitor | Oncology |
2011 | Solid-phase synthesis of 5-aminopyrazoles for combinatorial libraries | Drug discovery methods |
2023 | Pirtobrutinib (5-aminopyrazole derivative) approved for lymphoma | Oncology |
The scaffold’s utility extends beyond direct bioactivity; it serves as a binucleophile for synthesizing condensed heterocycles, enabling rapid diversification into novel chemotypes [2]. Recent advances include solid-phase syntheses (e.g., resin-supported β-ketonitriles) that facilitate high-throughput production of 5-aminopyrazole libraries for targeted screening [2] [10].
1-[4-(Dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride (CAS: 3524-27-4) exemplifies strategic molecular design in heterocyclic chemistry. Its structure integrates three pharmacophoric elements:
Table 2: Molecular Descriptors of 1-[4-(Dimethylamino)benzyl]-1H-pyrazol-5-amine Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₇ClN₄ (free base: C₁₂H₁₆N₄) | Confirmed via high-res MS [1] |
Molecular Weight | 252.75 g/mol | Ideal for drug-like molecules |
Hydrogen Bond Donors | 2 (NH₂ and HCl) | Enhanced target engagement |
Hydrogen Bond Acceptors | 3 (N₂ and HCl) | Solubility and bioavailability |
Topological Polar Surface Area | 45.9 Ų | Balanced membrane permeability |
Synthetic routes to this compound exploit the reactivity of β-ketonitriles. For example, reacting 4-(dimethylamino)phenylacetonitrile with ethoxymethylenemalononitrile yields an intermediate that undergoes hydrazine cyclization, followed by hydrochloric acid salt formation [2]. Analogous structures like 1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1172844-66-4) demonstrate how substituent variations alter electronic profiles—replacing dimethylamino with chloro switches the Hammett constant from −0.83 to +0.23, markedly affecting bioactivity [8].
Notably, the compound’s tautomeric equilibria influence its pharmacophore geometry. The 5-aminopyrazole exists predominantly as the 5-amino-1H tautomer (95% abundance), stabilized by intramolecular hydrogen bonding between the amino group and N1 nitrogen. This planar configuration optimizes interactions with flat binding sites (e.g., kinase hinge regions) [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7